1-Cyclobutyl-2-(methoxymethoxy)benzene
Description
1-Cyclobutyl-2-(methoxymethoxy)benzene is a substituted benzene derivative featuring a cyclobutane ring at position 1 and a methoxymethoxy (-OCH2OCH3) group at position 2. The cyclobutyl group introduces steric strain due to its non-planar, four-membered ring structure, which can influence both reactivity and physical properties such as boiling point and solubility . The methoxymethoxy moiety acts as a protective group for hydroxyl functionalities, commonly utilized in organic synthesis to stabilize reactive intermediates during multi-step reactions, as seen in Suzuki-Miyaura coupling protocols .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-cyclobutyl-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C12H16O2/c1-13-9-14-12-8-3-2-7-11(12)10-5-4-6-10/h2-3,7-8,10H,4-6,9H2,1H3 |
InChI Key |
AVYSBKLBQKXSDK-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC=C1C2CCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Cyclobutyl-2-(methoxymethoxy)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the use of Grignard reagents, where phenylmagnesium bromide reacts with appropriate precursors to form the desired compound .
Chemical Reactions Analysis
1-Cyclobutyl-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the methoxymethoxy group to a hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclobutyl-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2-(methoxymethoxy)benzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as oxidation and substitution, which can alter its structure and reactivity. These interactions can influence biological processes and pathways, making the compound valuable for various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 1-Cyclobutyl-2-(methoxymethoxy)benzene and analogous compounds:
Physical and Toxicological Properties
- Boiling Point/Solubility : Cyclobutyl groups typically reduce solubility in polar solvents due to increased hydrophobicity. Methoxymethoxy ethers, however, balance this with moderate polarity .
- Toxicity: Limited data exist for this compound, but related compounds like 1-(1-ethynylcyclopropyl)-4-methoxybenzene are labeled as R&D-only substances with uncharacterized toxicity, necessitating cautious handling .
Research Implications and Gaps
While the structural and synthetic profiles of this compound are partially elucidated through analogous compounds, critical gaps remain:
Thermodynamic Data : Melting/boiling points and solubility parameters are unreported in available literature.
Environmental Impact : Degradability and ecotoxicological profiles are uncharacterized, a common issue for specialized aromatic ethers .
Further research should prioritize experimental characterization and computational modeling to address these gaps, enabling informed applications in synthetic chemistry and drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
